

The Physiological Landscape of Acetyl-L-methionine Sulfoxide: A Technical Guide

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Compound of Interest

Compound Name: *Acetyl-L-methionine sulfoxide*

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Abstract

Acetyl-L-methionine sulfoxide, a derivative of the essential amino acid methionine, is an endogenous molecule formed through post-translational modification. Its presence and metabolism are intrinsically linked to cellular redox homeostasis and the management of oxidative stress. This technical guide provides a comprehensive overview of the physiological occurrence of **Acetyl-L-methionine sulfoxide**, detailing its metabolic pathways, potential roles in cellular signaling, and methodologies for its detection and quantification. This document is intended to serve as a resource for researchers in academia and the pharmaceutical industry, providing foundational knowledge to stimulate further investigation into the biological significance of this modified amino acid.

Introduction

Methionine, a sulfur-containing amino acid, is highly susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide. This oxidation can occur in both free methionine and methionine residues within proteins. The subsequent N-acetylation of methionine and its oxidized form, methionine sulfoxide, gives rise to N-acetyl-L-methionine and N-**acetyl-L-methionine sulfoxide**, respectively. While the physiological presence of N-acetyl-L-methionine in human and mouse tissues, including the brain, has been established, the physiological occurrence and significance of **Acetyl-L-methionine sulfoxide**

are less well-characterized yet of growing interest due to its implications in oxidative stress and related pathologies.

Physiological Occurrence and Metabolism

Acetyl-L-methionine sulfoxide is formed in biological systems through the N-acetylation of methionine sulfoxide. This process can occur via the action of N-acetyltransferase enzymes (NATs). Specifically, NatB and NatC are known to acetylate N-terminal methionine residues in proteins. Additionally, free methionine can be acetylated by the enzyme methionine N-acetyltransferase.[1][2] It is plausible that methionine sulfoxide can also serve as a substrate for these enzymes.

The primary metabolic fate of **Acetyl-L-methionine sulfoxide** is its reduction back to N-acetyl-L-methionine. This crucial step is catalyzed by the enzyme Methionine-S-sulfoxide reductase (MsrA), which stereospecifically reduces the S-epimer of the sulfoxide.[3] This enzymatic reduction is a key component of the cellular antioxidant defense system, repairing oxidative damage to methionine residues.

A study on N-acetyl-L-ethionine sulfoxide, a related compound, showed it to be a urinary metabolite in rats, suggesting that N-acetylation is a physiological metabolic pathway for sulfoxide derivatives of amino acids.[4]

Quantitative Data

Direct quantitative data on the physiological concentrations of **Acetyl-L-methionine sulfoxide** in human tissues and biofluids are currently limited in the published literature. However, data from a closely related molecule, S-methyl-L-cysteine sulfoxide (SMCSO), can provide a reasonable estimate of the potential concentration range.

Analyte	Matrix	Average Concentration (μM)	Method of Analysis	Reference
S-methyl-L-cysteine sulfoxide	Human Plasma	4.12 ± 1.3	LC-MS/MS	[5]

Experimental Protocols

Quantification of Acetyl-L-methionine Sulfoxide by LC-MS/MS

The following protocol is a proposed method for the quantification of **Acetyl-L-methionine sulfoxide** in human plasma and urine, adapted from a validated method for the similar compound S-methyl-L-cysteine sulfoxide.[5]

3.1.1. Sample Preparation

- Plasma: To 100 µL of plasma, add 400 µL of ice-cold methanol containing an appropriate internal standard (e.g., isotope-labeled **Acetyl-L-methionine sulfoxide**) to precipitate proteins.
- Vortex the mixture for 1 minute.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
- Urine: Dilute urine samples 1:10 with deionized water.
- Add the internal standard.
- Centrifuge at 14,000 x g for 10 minutes at 4°C to remove any particulate matter.
- Use the supernatant directly for LC-MS/MS analysis.

3.1.2. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

- Column: A hydrophilic interaction liquid chromatography (HILIC) column (e.g., 100 mm x 2.1 mm, 1.7 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
 - 0-1 min: 95% B
 - 1-5 min: Linear gradient to 50% B
 - 5-6 min: Hold at 50% B
 - 6-6.1 min: Linear gradient to 95% B
 - 6.1-10 min: Hold at 95% B (re-equilibration)
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Ionization Mode: Positive ESI.
- MRM Transitions: To be determined by infusion of a synthesized **Acetyl-L-methionine sulfoxide** standard.

Signaling Pathways and Biological Relevance

The physiological role of **Acetyl-L-methionine sulfoxide** is intrinsically tied to the broader implications of methionine oxidation and the function of the methionine sulfoxide reductase (Msr) system.

Oxidative Stress Biomarker

The formation of methionine sulfoxide is a direct consequence of oxidative stress.[6] Therefore, elevated levels of **Acetyl-L-methionine sulfoxide** could potentially serve as a biomarker for cellular oxidative stress. A deficiency in MsrA, the enzyme responsible for reducing Acetyl-L-

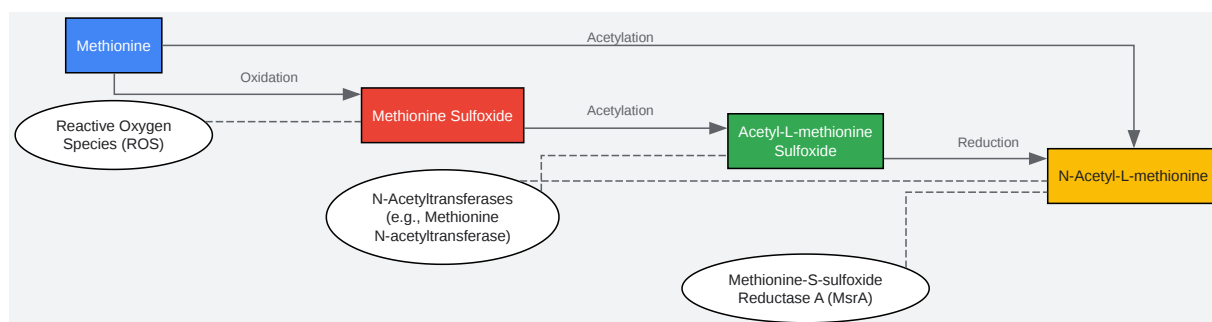
methionine-S-sulfoxide, has been linked to increased oxidative stress and the accumulation of oxidized proteins.[7]

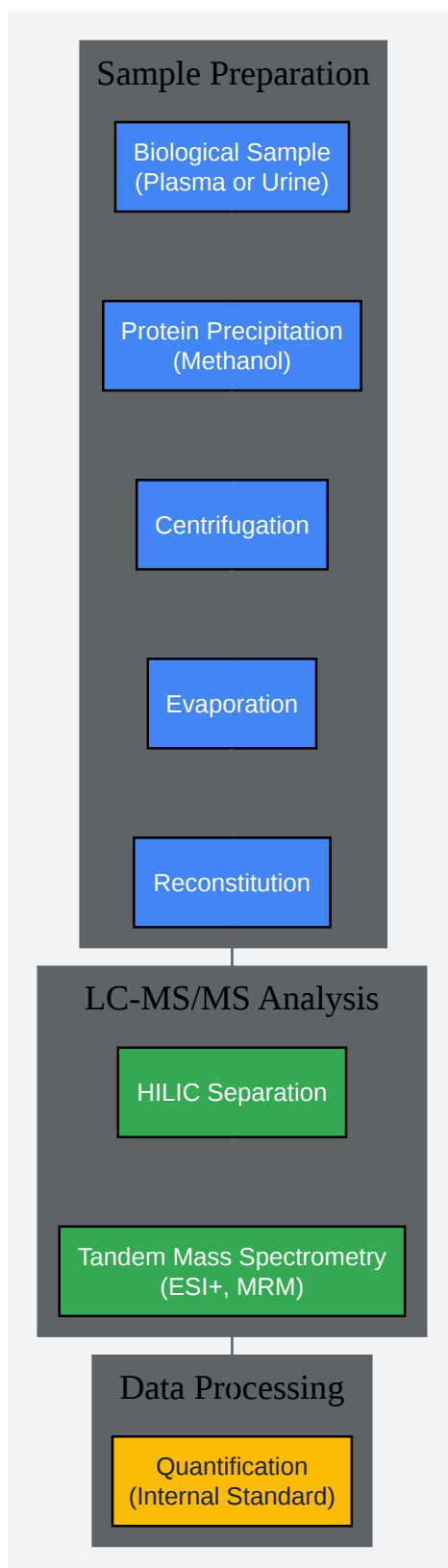
Neurodegenerative Diseases

Oxidative stress is a key pathological feature of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[8][9] Studies have shown that a deficiency in MsrA leads to enhanced neurodegeneration, elevated levels of beta-amyloid deposition, and tau phosphorylation in mouse models.[7] This suggests that the accumulation of MsrA substrates, which would include Acetyl-L-methionine-S-sulfoxide, may contribute to the pathology of these diseases.

Visualizations

Metabolic Pathway of Acetyl-L-methionine Sulfoxide





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